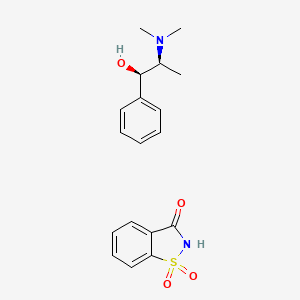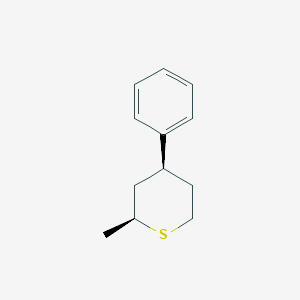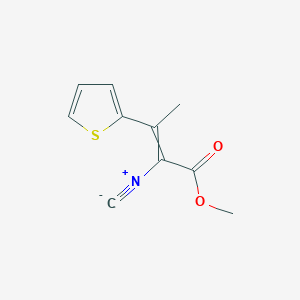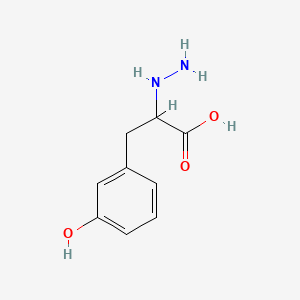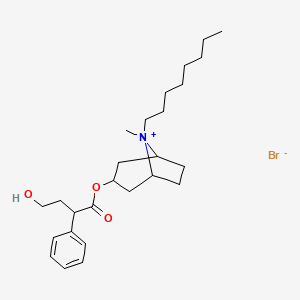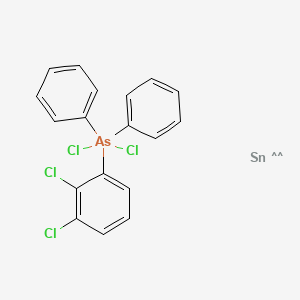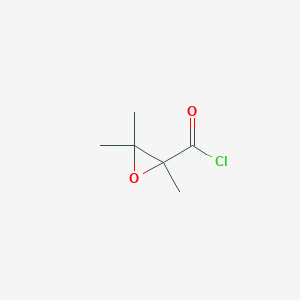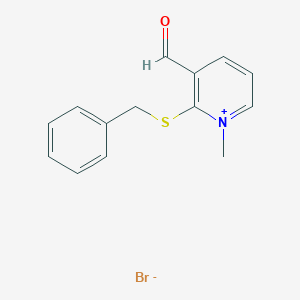
2-(Benzylsulfanyl)-3-formyl-1-methylpyridin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzylsulfanyl)-3-formyl-1-methylpyridin-1-ium bromide is a chemical compound that features a pyridinium core substituted with a benzylsulfanyl group and a formyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)-3-formyl-1-methylpyridin-1-ium bromide typically involves the reaction of 2-(benzylsulfanyl)pyridine with a formylating agent under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and high throughput, with stringent control over reaction parameters to minimize impurities and maximize yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzylsulfanyl)-3-formyl-1-methylpyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like thiols or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(Benzylsulfanyl)-3-formyl-1-methylpyridin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It finds applications in the development of new materials and as an intermediate in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(Benzylsulfanyl)-3-formyl-1-methylpyridin-1-ium bromide involves its interaction with specific molecular targets and pathways. The benzylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The formyl group can participate in various biochemical reactions, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Benzylsulfanyl)pyridine: Lacks the formyl group but shares the benzylsulfanyl substitution.
3-Formylpyridine: Contains the formyl group but lacks the benzylsulfanyl substitution.
Pyridinium derivatives: Various pyridinium compounds with different substituents can be compared based on their structural and functional properties.
Uniqueness
2-(Benzylsulfanyl)-3-formyl-1-methylpyridin-1-ium bromide is unique due to the combination of the benzylsulfanyl and formyl groups on the pyridinium core. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
77148-89-1 |
|---|---|
Molekularformel |
C14H14BrNOS |
Molekulargewicht |
324.24 g/mol |
IUPAC-Name |
2-benzylsulfanyl-1-methylpyridin-1-ium-3-carbaldehyde;bromide |
InChI |
InChI=1S/C14H14NOS.BrH/c1-15-9-5-8-13(10-16)14(15)17-11-12-6-3-2-4-7-12;/h2-10H,11H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
RUXNCVOJWVSWJY-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1=CC=CC(=C1SCC2=CC=CC=C2)C=O.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


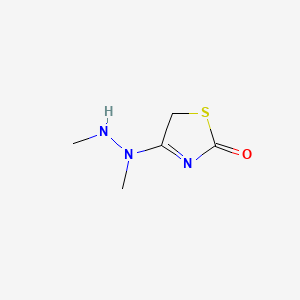
![6,6-Dichloro-1,3,4,5-tetraphenylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14441349.png)
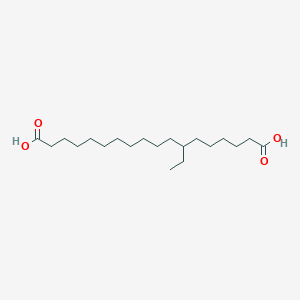
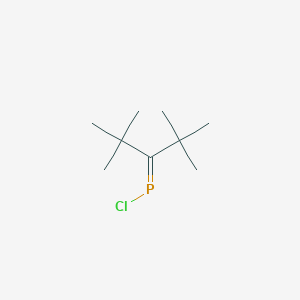
![1-Chloro-4-[(3-methoxybuta-1,3-dien-2-yl)sulfanyl]benzene](/img/structure/B14441368.png)

